Citalopram N-oxide is a metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram. [] It is formed through the N-oxidation of citalopram, primarily mediated by the cytochrome P450 enzyme CYP2D6. [] Citalopram N-oxide is a racemic compound, existing as both R and S enantiomers. []
In scientific research, citalopram N-oxide serves as a valuable tool for studying the metabolism and pharmacokinetics of citalopram. [] Its presence in biological samples can provide insights into citalopram exposure and metabolism variations among individuals. [, ]
Citalopram N-oxide is classified as a tertiary amine and an oxidized derivative of citalopram. It is formed through the metabolic process involving the oxidation of citalopram, primarily in the liver. The compound is categorized under psychoactive substances due to its relation to antidepressant activity. Citalopram itself is known for its efficacy in treating depression and anxiety disorders by enhancing serotonergic activity in the brain .
The synthesis of Citalopram N-oxide occurs predominantly through the metabolic pathway of citalopram. The primary enzymes involved in this process are cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which facilitate the N-demethylation and subsequent oxidation reactions.
Citalopram N-oxide has a molecular formula of with a molecular weight of approximately 345.39 g/mol. The structural representation includes:
The three-dimensional conformation of Citalopram N-oxide affects its interaction with biological targets, influencing its pharmacological properties.
Citalopram N-oxide can participate in various chemical reactions:
The mechanism by which Citalopram N-oxide exerts its effects is not fully elucidated but is presumed to relate closely to that of its parent compound, citalopram:
Citalopram N-oxide exhibits several notable physical and chemical properties:
Citalopram N-oxide has several scientific applications:
Citalopram N-oxide is a pharmacologically significant metabolite of the antidepressant drug citalopram, bearing the systematic IUPAC name 3-[5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropanamine oxide. Its molecular formula is C₂₀H₂₁FN₂O₂, with an average molecular weight of 340.39 g/mol and a monoisotopic mass of 340.1587 Da [2] [6]. The compound features a distinctive tertiary amine oxide functional group resulting from the oxidation of citalopram's dimethylamino moiety, fundamentally altering its electronic distribution and physicochemical behavior compared to the parent drug.
The molecule retains citalopram's tricyclic core structure comprising a benzofuran ring system linked to a fluorophenyl group, with the propylamine side chain modified to contain an N-oxide moiety. The chiral center at carbon 1 of the benzofuran ring persists in citalopram N-oxide, generating distinct (R)- and (S)-enantiomers. The (S)-enantiomer corresponds to escitalopram N-oxide, reflecting the stereospecific metabolism of the parent drug [3] [9]. Crystallographic data indicates that the N→O bond introduces significant polarity and alters molecular conformation due to repulsion between the oxygen atom and adjacent functional groups [2].
Table 1: Molecular Identifiers of Citalopram N-oxide
Property | Identifier |
---|---|
CAS Registry Number | 63284-72-0 (base), 62498-71-9 (hydrochloride) |
SMILES Notation | CN(C)(=O)CCCC1(OCC2=C1C=CC(=C2)C#N)C1=CC=C(F)C=C1 |
InChI Key | DIOGFDCEWUUSBQ-UHFFFAOYSA-N |
ChEBI ID | 80602 |
HMDB ID | HMDB0060654 |
The introduction of the N-oxide functionality profoundly impacts key physicochemical parameters critical to drug distribution and metabolism. Experimental and predicted data indicate citalopram N-oxide exhibits a calculated logP of 2.64 (compared to citalopram's logP of ~3.4), reflecting reduced lipophilicity due to the polar N→O bond [2]. This aligns with its predicted water solubility of 0.002 g/L, classifying it as sparingly soluble. The compound's pKa (strongest basic) is 4.16, indicating weak basic character substantially reduced from citalopram's pKa of 9.59, with the quaternary ammonium oxide group remaining permanently protonated across physiological pH ranges [2] [4].
Stability assessments reveal sensitivity to reductive metabolic pathways and photochemical degradation. Under oxidative water treatment conditions (e.g., chlorination with NaOCl or ClO₂), citalopram N-oxide can undergo complex degradation pathways potentially yielding N-nitrosodimethylamine (NDMA), a concerning carcinogen [4]. The compound demonstrates thermal stability at recommended storage temperatures (-18°C), but exhibits limited stability in strongly acidic or reducing biological environments where enzymatic reduction to citalopram may occur [6] [7].
Table 2: Experimental and Predicted Physicochemical Properties
Property | Value | Prediction Method |
---|---|---|
logP | 2.64 | ChemAxon |
Water Solubility | 0.002 g/L | ALOGPS |
pKa (strongest basic) | 4.16 | ChemAxon |
Polar Surface Area | 59.9 Ų | ChemAxon |
Rotatable Bond Count | 5 | PubChem |
H-Bond Acceptors | 3 | PubChem |
Structurally, citalopram N-oxide differs from the parent drug citalopram (C₂₀H₂₁FN₂O) through the addition of one oxygen atom to its tertiary dimethylamino group, converting it into a charged amine oxide. This modification distinguishes it from the N-desmethyl metabolites (didemethylcitalopram and desmethylcitalopram) formed via oxidative N-dealkylation [5] [8]. Unlike N-dealkylation—catalyzed primarily by CYP450 isozymes—N-oxidation is mediated predominantly by flavin-containing monooxygenases (FMOs), with minor contributions from CYP2D6 [2] [8].
Physicochemically, the N-oxide metabolite is substantially more polar and hydrophilic than citalopram, evidenced by its lower logP value and higher polar surface area (59.9 Ų vs. ~40 Ų for citalopram). This reduced lipophilicity translates to diminished blood-brain barrier penetration, explaining its lack of significant serotonin reuptake inhibition despite retaining the core pharmacophore [8]. Unlike desmethylcitalopram—which maintains approximately 50% of the parent's pharmacological activity—citalopram N-oxide exhibits negligible affinity for the serotonin transporter (SERT) [5] [8]. Among phase I metabolites, citalopram N-oxide demonstrates greater polarity than the hydroxy metabolites (e.g., 3-hydroxycitalopram) but less polarity than the carboxylic acid derivative formed via deamination [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: